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Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish,
Olindias formosa.[1][2][3] It is particularly noteworthy for its exceptional acid tolerance,
maintaining bright fluorescence in acidic environments (pKa = 3.4) where most other GFPs
would be quenched.[1][4][5] This property makes Gamillus an invaluable tool for visualizing
proteins and processes within acidic organelles such as lysosomes, endosomes, and
autophagosomes.[1][2] Fusion proteins incorporating Gamillus can be created to track the
localization, movement, and fate of a protein of interest within a live cell.[2] This protocol
provides a detailed methodology for the creation of a Gamillus fusion protein, from vector
construction to expression, purification, and application in cellular imaging.

Data Presentation

Table 1: Photophysical Properties of Gamillus
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Property Value Reference
Excitation Maximum 504 nm [6]
Emission Maximum 519 nm [6]
Quantum Yield 0.90 [6]
Molar Extinction Coefficient (g) 74,700 M~icm1 [6]
pKa 3.4 [7]
Photostability (t1/2) 73.2s [8]

Table 2: Representative Data for Expression and Purification of a Gamillus-Fusion Protein with
a C-terminal His-tag

. Gamillus-Fusion .
Step Total Protein (mg) . Purity (%)
Protein (mg)

Cell Lysate 500 25 5
Ni-NTA Flow-through 470 1 <1
Wash 5 <0.5

Elution 20 18 >90

Note: These are representative values and actual yields and purity will vary depending on the
specific fusion partner, expression system, and optimization of the protocol.

Experimental Protocols

Part 1: Construction of the Gamillus Fusion Protein
Expression Vector

This protocol describes the creation of a Gamillus fusion construct where the protein of interest
(POI) is fused to the N-terminus of Gamillus. A C-terminal polyhistidine (His-tag) is included on
Gamillus for purification.
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1.1. Primer Design and PCR Amplification:

Design forward and reverse primers for your POI gene.

The forward primer should incorporate a restriction site (e.g., Ndel) at the 5' end,
immediately followed by the start codon of your POI.

The reverse primer should incorporate a different restriction site (e.g., Xhol) at the 3' end,
omitting the stop codon of your POI to allow for in-frame fusion with Gamillus.

Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest from a
suitable template (e.g., cDNA).

Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.

Purify the PCR product using a commercial kit.
1.2. Vector and Insert Digestion:

e Digest the purified PCR product and the Gamillus expression vector (containing a C-
terminal His-tag) with the selected restriction enzymes (e.g., Ndel and Xhol).

o Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel
extraction.

1.3. Ligation:

e Set up a ligation reaction with the digested vector, digested insert, and T4 DNA ligase. The
recommended molar ratio of insert to vector is 3:1.

 Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.
1.4. Transformation:
e Transform competent E. coli cells (e.g., DH5a) with the ligation mixture.

o Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the
expression vector and incubate overnight at 37°C.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1192768?utm_src=pdf-body
https://www.benchchem.com/product/b1192768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1.5. Screening and Verification:

Select several colonies and perform colony PCR using primers flanking the insertion site to
screen for positive clones.

Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow
overnight.

Isolate the plasmid DNA using a miniprep Kkit.

Verify the correct insertion and sequence of the fusion construct by Sanger sequencing.

Part 2: Expression of the Gamillus Fusion Protein

2.1. Transformation into Expression Host:

o Transform an expression-competent E. coli strain (e.g., BL21(DE3)) with the verified
Gamillus fusion protein plasmid.

» Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Protein Expression:

Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow
overnight at 37°C with shaking.

The next day, inoculate 1 L of LB medium with the overnight culture to an ODsoo of 0.1.

Grow the culture at 37°C with shaking until the ODsoo reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Reduce the temperature to 18-25°C and continue to grow the culture overnight with shaking.

Part 3: Purification of the Gamillus Fusion Protein

This protocol is for the purification of a His-tagged Gamillus fusion protein using Nickel-NTA
affinity chromatography.[9]
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3.1. Cell Lysis:

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3.2. Affinity Chromatography:

Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10 CV of Wash Buffer.

Elute the Gamillus fusion protein with 5 CV of Elution Buffer. Collect fractions.

3.3. Buffer Exchange and Concentration:

Identify fractions containing the purified protein by SDS-PAGE.

Pool the fractions containing the purified protein.

Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting
column or dialysis.

Concentrate the protein using a centrifugal filter unit if necessary.

Table 3: Buffer Compositions for His-tagged Protein Purification
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Buffer Composition

50 mM NaH2PQOs4, 300 mM NacCl, 10 mM

Lysis Buffer .
imidazole, pH 8.0

50 mM NaHz2POa4, 300 mM NacCl, 20 mM
imidazole, pH 8.0

Wash Buffer

50 mM NaH2PO4, 300 mM NacCl, 250 mM
imidazole, pH 8.0

Elution Buffer

Add fresh lysozyme (1 mg/mL) and DNase | to the Lysis Buffer just before use.

Part 4: Application - Imaging Autophagy with a Gamillus-
LC3 Fusion Protein

This protocol describes the use of a Gamillus-LC3 fusion protein to monitor autophagy in
mammalian cells.[10]

4.1. Cell Culture and Transfection:

e Culture mammalian cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1%
penicillin-streptomycin.

o Transfect the cells with the Gamillus-LC3 expression plasmid using a suitable transfection
reagent according to the manufacturer's protocol.

o Allow 24-48 hours for protein expression.
4.2. Induction of Autophagy:

e To induce autophagy, replace the growth medium with starvation medium (e.g., Earle's
Balanced Salt Solution, EBSS).

¢ |ncubate the cells in starvation medium for 2-4 hours.

4.3. Live-Cell Imaging:
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e Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP
(Excitation: ~488 nm, Emission: ~520 nm).

 In non-autophagic cells, Gamillus-LC3 will show a diffuse cytoplasmic and nuclear signal.

» Upon induction of autophagy, Gamillus-LC3 will be recruited to autophagosomes, appearing
as distinct puncta in the cytoplasm. The number and intensity of these puncta can be
quantified to measure autophagic activity.

Visualizations
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Caption: Experimental workflow for creating a Gamillus fusion protein.
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Caption: Visualizing autophagy with a Gamillus-LC3 fusion protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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